5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine

Catalog No.
S14216490
CAS No.
M.F
C7H4Cl2F3N
M. Wt
230.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyrid...

Product Name

5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine

IUPAC Name

5-chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

InChI

InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)6(9)3-13-4/h1,3H,2H2

InChI Key

RGFAHEDOAGNXHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)CCl

5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a pyridine ring. Its molecular formula is C7H5Cl2F3NC_7H_5Cl_2F_3N, and it is known for its unique reactivity and versatility in various chemical applications. The compound's structure contributes to its significant properties, making it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

  • Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive, allowing for substitution with various nucleophiles, leading to diverse derivatives.
  • Oxidation Reactions: It can be oxidized to form pyridine N-oxides, which are useful in further synthetic applications.
  • Reduction Reactions: Reduction can yield amines or other reduced derivatives, expanding its utility in organic synthesis .

The compound also acts as a precursor for synthesizing complex structures, such as imidazo[1,2-a]pyridine derivatives, which have potential applications as antiviral agents .

5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine exhibits notable biological activities due to its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for pharmacological efficacy. Studies indicate that compounds with similar structures can exhibit improved potency against specific enzymes and biological targets. The reactivity of the chloromethyl group allows for interactions with various biological molecules, potentially impacting enzyme activity and biochemical pathways .

The synthesis of 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves:

  • Chlorination of Pyridine Derivatives: The synthesis often starts with 2-methyl-3-(trifluoromethyl)pyridine. Chlorination is performed using chlorine gas in the presence of catalysts like iron(III) chloride under controlled conditions.
  • Free Radical Mechanism: The reaction proceeds through a free radical mechanism that substitutes the methyl group with a chloromethyl group.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed to enhance reaction control and yield .

This compound finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and potential drug candidates.
  • Agrochemicals: Its chemical properties facilitate the development of effective pesticides and herbicides.
  • Material Sciences: The unique structure allows for incorporation into materials with specific functional properties .

Studies on 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine have focused on its interactions with biological targets. The chloromethyl group's reactivity enables it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the trifluoromethyl group can influence the compound's distribution in biological systems, enhancing its therapeutic profile .

Several compounds share structural similarities with 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine. Notable examples include:

Compound NameCAS NumberKey Features
2-Chloro-5-fluoropyridine346-30-9Contains a fluorine atom instead of trifluoromethyl
5-Chloro-2-(chloromethyl)pyrimidine386715-33-9Similar pyrimidine structure but different substitution
5-(Chloromethyl)-2-(trifluoromethyl)pyridine386715-33-9Shares trifluoromethyl but differs in position

Uniqueness

5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine is unique due to the combination of both chloromethyl and trifluoromethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced lipophilicity compared to similar compounds. These characteristics make it particularly valuable for synthesizing complex organic molecules and bioactive compounds .

Traditional Multi-Step Halogenation-Functionalization Approaches

Traditional routes rely on sequential halogenation and functionalization steps to install the chloromethyl and trifluoromethyl groups. A representative method involves Friedel-Crafts acylation of pyridine derivatives followed by reduction and chlorination. For instance, pyridine derivatives undergo electrophilic substitution at the 2- or 6-position using acylating agents like chloracetyl chloride under Lewis acid catalysis (e.g., AlCl₃ or ZnCl₂), yielding intermediates such as 4-hydroxymethylpiperidine. Subsequent reduction with sodium tetrahydroborate or Fe/AcOH systems generates hydroxymethyl intermediates, which are chlorinated using sulfur oxychloride (SOCl₂) or chlorine gas to produce chloromethylpyridines.

A notable example involves the chlorination of 2-methylpyridine with chlorine gas over a PdCl₂/Al₂O₃ catalyst at 250–280°C, achieving 49.5–54.2% yields of 2-chloro-5-chloromethylpyridine. This method leverages the oxidative chlorination of methyl groups adjacent to nitrogen, though competing side reactions often necessitate careful temperature control.

Key Reaction Parameters in Traditional Methods:

StepCatalystTemperature RangeYield (%)
Friedel-Crafts acylationZnCl₂/AlCl₃45–95°C70–82
ReductionNaBH₄/Fe-AcOH55–65°C80–85
ChlorinationSOCl₂/Cl₂-10–25°C75–99

These multi-step protocols require intermediate purification, increasing production costs but remain industrially viable for large-scale synthesis.

Modern Continuous-Flow Synthesis Strategies for Trifluoromethyl Group Introduction

Recent advances focus on integrating trifluoromethylation into continuous-flow systems to improve efficiency. A breakthrough method employs hydrosilylation-activated pyridines, where methylphenylsilane and tris(pentafluorophenyl)borane generate silylated intermediates. These intermediates react with Togni Reagent I (CF₃ source) under mild conditions (0–25°C), enabling 3-position-selective trifluoromethylation with 65–89% yields. While not explicitly applied to 5-chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine, this strategy demonstrates potential for late-stage trifluoromethylation of pre-halogenated pyridines.

Continuous-flow reactors mitigate exothermic risks during chloromethylation, particularly when using chlorine gas. For example, mixing 2-methylpyridine and Cl₂ in a quartz tube reactor with PdCl₂/Al₂O₃ at 280°C achieves residence times of 5 seconds, minimizing decomposition. Adapting this approach to trifluoromethylation could enable tandem halogenation steps within a single flow system.

Optimization of Chloromethylation and Trifluoromethylation Reaction Parameters

Optimizing chloromethylation requires balancing catalyst loading, temperature, and stoichiometry:

  • Catalyst selection: PdCl₂/Al₂O₃ (0.83% Pd loading) outperforms ZnCl₂ in gas-phase chlorination, reducing coke formation.
  • Temperature control: Chlorination below -5°C suppresses polychlorination byproducts, while trifluoromethylation above 60°C accelerates undesired radical pathways.
  • Stoichiometric ratios: A 1:2.5 pyridine:acylating agent ratio in Friedel-Crafts steps maximizes acylation efficiency.

For trifluoromethylation, nucleophilic activation via hydrosilylation eliminates the need for harsh bases, enhancing compatibility with chloro-substituted pyridines. Adding 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant stabilizes the trifluoromethylated product, achieving purities >98%.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

228.9672890 g/mol

Monoisotopic Mass

228.9672890 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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